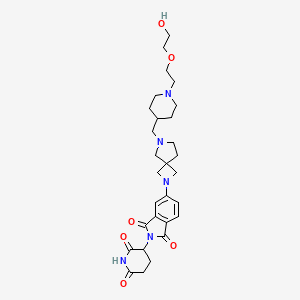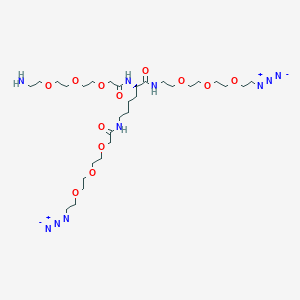
Amine-PEG3-Lys(PEG3-N3)-PEG3-N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: is a branched linker compound used in the synthesis of antibody-drug conjugates. This compound features a polyethylene glycol (PEG) spacer, which enhances its solubility and biocompatibility. The presence of azide groups allows for click chemistry reactions, making it a versatile tool in bioconjugation and drug delivery applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis of PEG3-N3: The synthesis begins with the preparation of PEG3-N3 by reacting polyethylene glycol with sodium azide under appropriate conditions.
Coupling with Lysine: The PEG3-N3 is then coupled with lysine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Formation of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: The final step involves the coupling of the PEG3-N3-lysine intermediate with another PEG3-N3 molecule to form the branched structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions:
Click Chemistry: The azide groups in Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 readily participate in click chemistry reactions with alkynes to form stable triazole linkages.
Substitution Reactions: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used under mild conditions to achieve substitution.
Major Products:
Triazole Linkages: Formed through click chemistry.
Substituted Amine Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Bioconjugation: Used to link biomolecules such as proteins and peptides.
Drug Delivery: Enhances the solubility and stability of drug molecules.
Biology:
Cell Labeling: Facilitates the labeling of cells with fluorescent tags for imaging studies.
Protein Modification: Enables the modification of proteins for functional studies.
Medicine:
Antibody-Drug Conjugates: Integral in the synthesis of targeted cancer therapies.
Diagnostics: Used in the development of diagnostic assays.
Industry:
Polymer Chemistry: Utilized in the synthesis of functionalized polymers.
Material Science: Applied in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 primarily involves its ability to form stable linkages through click chemistry. The azide groups react with alkynes to form triazole linkages, which are highly stable and biocompatible. This property makes it an excellent tool for bioconjugation and drug delivery applications.
Comparaison Avec Des Composés Similaires
Amine-PEG2-Lys(PEG2-N3)-PEG2-N3: Similar structure with shorter PEG spacers.
Amine-PEG4-Lys(PEG4-N3)-PEG4-N3: Similar structure with longer PEG spacers.
Uniqueness:
Optimal PEG Length: The PEG3 spacer in Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 provides a balance between solubility and biocompatibility, making it more versatile than its shorter or longer counterparts.
Branched Structure: The branched structure allows for multiple functionalizations, enhancing its utility in complex bioconjugation applications.
Propriétés
Formule moléculaire |
C30H58N10O12 |
|---|---|
Poids moléculaire |
750.8 g/mol |
Nom IUPAC |
(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-6-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hexanamide |
InChI |
InChI=1S/C30H58N10O12/c31-4-9-44-13-17-49-22-24-52-26-29(42)38-27(30(43)35-6-10-45-14-18-48-19-15-46-11-7-36-39-32)3-1-2-5-34-28(41)25-51-23-21-50-20-16-47-12-8-37-40-33/h27H,1-26,31H2,(H,34,41)(H,35,43)(H,38,42)/t27-/m0/s1 |
Clé InChI |
SJLHOKKVDLXMOO-MHZLTWQESA-N |
SMILES isomérique |
C(CCNC(=O)COCCOCCOCCN=[N+]=[N-])C[C@@H](C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCCOCCOCCN |
SMILES canonique |
C(CCNC(=O)COCCOCCOCCN=[N+]=[N-])CC(C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine](/img/structure/B15138116.png)
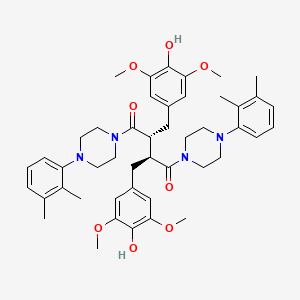

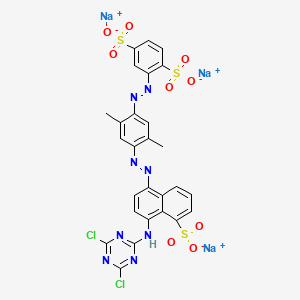
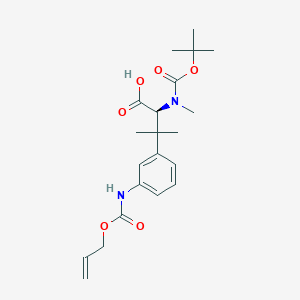
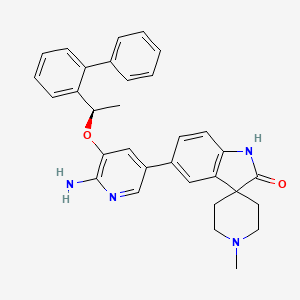
![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)

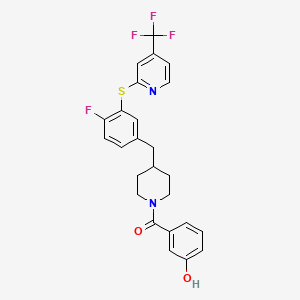
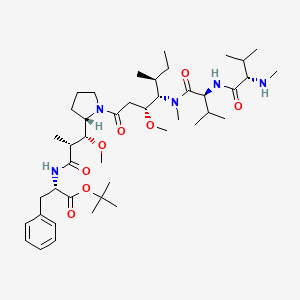
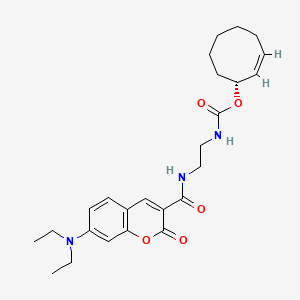
![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)
